N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
CAS No. |
72926-23-9 |
|---|---|
Molecular Formula |
C8H13N3O2S |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
N-(4-acetyl-5,5-dimethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C8H13N3O2S/c1-5(12)9-7-10-11(6(2)13)8(3,4)14-7/h1-4H3,(H,9,10,12) |
InChI Key |
KIXDHPCWNUQYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride. This reaction leads to the formation of the desired thiadiazole derivative instead of the expected thiosemcarbazide derivative of Meldrum acid . The structures of the intermediate and final products are confirmed using various analytical techniques such as elemental analysis, IR, NMR, mass spectrometry, and X-ray crystallography .
Chemical Reactions Analysis
N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide as an anticancer agent. A notable investigation involved synthesizing a series of thiadiazole derivatives and evaluating their cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The compound demonstrated promising results with IC50 values of 4.37 μM and 8.03 μM for HepG-2 and A-549 cells, respectively .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. Molecular docking studies have indicated strong binding affinities to DHFR, suggesting that this compound may disrupt DNA synthesis in cancer cells .
Agricultural Applications
Pesticidal Properties
This compound has also been investigated for its pesticidal properties. Research indicates that derivatives of thiadiazole compounds exhibit significant insecticidal activity against various agricultural pests. The structural characteristics of this compound enhance its efficacy as an insecticide by interfering with the nervous system of target pests .
Fungicidal Activity
In addition to insecticidal properties, compounds similar to this compound have shown fungicidal activity. Studies have demonstrated that these compounds can inhibit fungal growth in crops, providing an alternative to traditional fungicides that may have harmful environmental impacts .
Material Science
Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to conventional materials. Research has focused on developing polymer composites that incorporate this compound to improve performance in various applications ranging from coatings to structural materials .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HepG-2 | 4.37 | DHFR Inhibition |
| N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-y)acetamide | A-549 | 8.03 | DHFR Inhibition |
Table 2: Agricultural Efficacy
| Application Type | Target Organism | Efficacy |
|---|---|---|
| Insecticide | Various Pests | High |
| Fungicide | Fungal Pathogens | Moderate |
Mechanism of Action
The mechanism of action of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Key Observations :
- Fluorophenyl or sulfamoyl substituents (e.g., acetazolamide) enhance pharmacological activity but reduce thermal stability compared to the acetyl-dimethyl variant .
- Synthesis : Most derivatives, including the target compound, are synthesized via acetic anhydride-mediated acetylation. However, reaction times and yields vary; for example, compound 16 (naphthofuran-substituted) requires 3 hours of reflux for 60% yield , while diphenyl-substituted analogs need 20 hours .
Spectroscopic and Computational Comparisons
- NMR Data : The target compound’s methyl groups (δ 2.01–2.31 ppm in ¹H NMR) are upfield-shifted compared to ethylthio derivatives (e.g., 5g: δ 1.25–1.35 ppm for ethyl groups) due to electron-withdrawing acetyl effects .
- DFT Studies : Bond lengths (C–N: 1.34–1.38 Å; C–S: 1.73–1.76 Å) and angles (N–C–S: ~121°) in the target compound correlate with experimental X-ray data, validating its optimized geometry . Derivatives like acetazolamide show longer C–S bonds (1.81 Å) due to sulfamoyl electronegativity .
Crystallographic and Thermodynamic Differences
- Packing Motifs: The target compound’s monoclinic lattice features C–H···O and N–H···O interactions, while fluorophenyl-substituted analogs (e.g., ) exhibit C–H···F stabilization.
- Thermal Stability : Melting points for methylthio derivatives (e.g., 5f: 158–160°C) are lower than those of bulkier analogs (e.g., 5j: 138–140°C), reflecting substituent-driven lattice energy differences .
Biological Activity
N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound belonging to the thiadiazole family. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C8H13N3O2S |
| Molecular Weight | 189.26 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | 802379 |
Synthesis
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with acetic anhydride. This process allows for the introduction of the acetyl group at the nitrogen site of the thiadiazole ring.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In particular:
- Caspase Inhibition: The compound has been identified as a caspase-3 inhibitor. Caspases are crucial in the apoptosis pathway; thus, inhibition can lead to reduced cancer cell proliferation .
- Cell Line Studies: In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example:
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. Studies have reported moderate to good activity against various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 12.34 |
| Escherichia coli | 15.67 |
| Bacillus subtilis | 10.45 |
These findings suggest its potential as a lead compound for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition: By binding to active sites of specific enzymes (e.g., caspases), it prevents substrate cleavage and subsequent apoptotic signaling.
- Cell Cycle Arrest: The compound may induce cell cycle arrest at the G2/M phase in cancer cells through modulation of key regulatory proteins .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Study on Anticancer Activity: A study published in MDPI reported that derivatives similar to this compound showed promising anticancer activity with IC50 values ranging from 0.25 µM to 48 µM across various cancer types .
- Antimicrobial Efficacy Study: Another research article highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria with MIC values demonstrating its potential as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be monitored?
The compound is typically synthesized via cyclization of thiosemicarbazone derivatives in acetic anhydride under reflux (118–120°C for 20 hours). Reaction progress is monitored by TLC using benzene:ethyl acetate (6:4 v/v). Post-reaction, the product is isolated by ice-water quenching, filtration, and recrystallization from ethanol . Key parameters include temperature control and stoichiometric ratios to avoid side products.
Q. What crystallographic techniques are used to determine the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a derivative (N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide) crystallizes in a monoclinic system (space group P2₁/c) with cell parameters a = 9.5061 Å, b = 11.2152 Å, c = 12.7752 Å, and β = 101.823° . Data collection involves MoKα radiation (λ = 0.71073 Å) and refinement using programs like SHELXL .
Q. How is the biological activity of thiadiazole derivatives assessed in preliminary studies?
Standard assays include:
Q. What spectroscopic methods validate the compound’s purity and structure?
Q. How are crystal packing interactions analyzed in thiadiazole derivatives?
Intermolecular interactions (e.g., hydrogen bonds, π-stacking) are visualized using ORTEP-3 or WinGX. For example, inversion dimers linked via N–H···O bonds (R₂²(8) motif) and 3D networks along the b-axis are common .
Advanced Research Questions
Q. How are nonplanar ring conformations quantified in thiadiazole derivatives?
Cremer-Pople puckering parameters analyze out-of-plane displacements. For a 5-membered thiadiazole ring, amplitude (q) and phase angle (φ) are calculated using atomic coordinates. Software like PLATON or SHELXPRO automates this analysis .
Q. What computational methods predict the compound’s pharmacodynamic properties?
Q. How are crystallographic data inconsistencies resolved during refinement?
Discrepancies in thermal parameters or occupancy are addressed via:
Q. What strategies improve regioselectivity in thiadiazole cyclization?
Q. How do substituents influence the compound’s supramolecular architecture?
Electron-withdrawing groups (e.g., -F) enhance hydrogen bonding, while bulky substituents (e.g., isobutyl) induce steric hindrance, altering packing motifs. Comparative studies of derivatives (e.g., 4-fluorophenyl vs. 4-hydroxyphenyl) reveal these trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
